molecular formula C15H20NO3P B14644611 Diethyl (2-phenylpyridin-1(2H)-yl)phosphonate CAS No. 53334-77-3

Diethyl (2-phenylpyridin-1(2H)-yl)phosphonate

Cat. No.: B14644611
CAS No.: 53334-77-3
M. Wt: 293.30 g/mol
InChI Key: LLHANLODZFFDBS-UHFFFAOYSA-N
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Description

Diethyl (2-phenylpyridin-1(2H)-yl)phosphonate is an organophosphorus compound that features a phosphonate group attached to a 2-phenylpyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (2-phenylpyridin-1(2H)-yl)phosphonate typically involves the reaction of 2-phenylpyridine with diethyl phosphite. This reaction can be catalyzed by a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Diethyl (2-phenylpyridin-1(2H)-yl)phosphonate can undergo various chemical reactions, including:

    Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.

    Reduction: The pyridine ring can be reduced under specific conditions to form dihydropyridine derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.

    Substitution: Electrophiles such as bromine or nitronium ions can be used under acidic conditions.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Dihydropyridine derivatives.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

Diethyl (2-phenylpyridin-1(2H)-yl)phosphonate has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as phosphonate-based polymers and coatings.

Mechanism of Action

The mechanism of action of Diethyl (2-phenylpyridin-1(2H)-yl)phosphonate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The phosphonate group can form strong interactions with metal ions, which can be exploited in coordination chemistry and catalysis.

Comparison with Similar Compounds

Similar Compounds

    Diethyl (2-pyridyl)phosphonate: Lacks the phenyl group, making it less hydrophobic.

    Diethyl (2-phenylpyridyl)phosphonate: Similar structure but with variations in the position of the phosphonate group.

    Diethyl (2-phenylpyrimidin-1(2H)-yl)phosphonate: Contains a pyrimidine ring instead of a pyridine ring.

Uniqueness

Diethyl (2-phenylpyridin-1(2H)-yl)phosphonate is unique due to the presence of both a phenyl group and a pyridine ring, which can enhance its binding affinity and specificity for certain molecular targets. This dual functionality makes it a versatile compound for various applications in chemistry, biology, and materials science.

Properties

CAS No.

53334-77-3

Molecular Formula

C15H20NO3P

Molecular Weight

293.30 g/mol

IUPAC Name

1-diethoxyphosphoryl-2-phenyl-2H-pyridine

InChI

InChI=1S/C15H20NO3P/c1-3-18-20(17,19-4-2)16-13-9-8-12-15(16)14-10-6-5-7-11-14/h5-13,15H,3-4H2,1-2H3

InChI Key

LLHANLODZFFDBS-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(N1C=CC=CC1C2=CC=CC=C2)OCC

Origin of Product

United States

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